2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid
Description
2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a structurally complex butanoic acid derivative featuring two key substituents:
- A 3-methoxypropylamino group at position 2, contributing hydrophilic character due to the methoxy (-OCH₃) moiety.
- A 3-(trifluoromethyl)anilino group at position 4, introducing strong electronegativity and lipophilicity via the -CF₃ group.
The trifluoromethyl group may enhance metabolic stability compared to non-fluorinated analogs, a feature critical in drug design .
Properties
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O4/c1-24-7-3-6-19-12(14(22)23)9-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8,12,19H,3,6-7,9H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZJCVMXXSXHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in drug design due to their unique properties.
Mode of Action
It’s known that trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets.
Biological Activity
2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, which may enhance its pharmacological properties, and a butanoic acid backbone, which is often associated with various biological activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18F3N2O3
- Molecular Weight : 348.32 g/mol
The biological activity of this compound likely involves interactions with specific biological targets, such as enzymes or receptors. The trifluoromethyl group may contribute to increased metabolic stability and bioavailability, facilitating its interaction with target proteins.
Antitumor Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant cytotoxic effects against various tumor cell lines. For instance, compounds with structural similarities have shown selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests that this compound may also possess antitumor properties.
Anti-inflammatory Properties
Research into related compounds has revealed anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could be relevant for conditions such as arthritis or chronic inflammatory diseases.
Enzyme Inhibition
Compounds featuring similar functional groups have been studied for their ability to inhibit enzymes like dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and is a target for type 2 diabetes treatment. The inhibition of DPP-IV by structurally related compounds has been documented, indicating a potential therapeutic application for this compound in metabolic disorders.
Case Studies and Research Findings
- Antitumor Efficacy :
- DPP-IV Inhibition :
- Inflammatory Response :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
*Estimated based on structural analysis.
†Predicted using fragment-based methods (CF₃ contributes +0.7 to LogP).
‡Estimated via analogy.
Key Observations:
Lipophilicity: The target compound’s LogP (~2.8) exceeds that of 4-Anilino-4-oxobutanoic Acid (LogP ~1.2) due to the -CF₃ group, which enhances membrane permeability but may reduce aqueous solubility . Compared to 3-amino-4-oxo-4-(1-phenylbutan-2-ylamino)butanoic acid (LogP 2.47), the target’s trifluoromethyl group provides greater electronegativity and metabolic resistance .
Molecular Weight and Substituent Effects: The 3-methoxypropylamino group balances hydrophilicity, contrasting with the purely hydrophobic 1-phenylbutan-2-ylamino group in . The Fmoc-protected analog in (MW 473.53) highlights how protective groups drastically increase size and complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
